4,4'-Methylenebis(2-chloroaniline)

Toxicology Occupational Health Regulatory Compliance

MOCA is the irreplaceable curative for TDI cast polyurethane elastomers demanding maximum hardness, tensile strength, and 8–10 minute pot life—performance directly linked to its ortho-chloro substituents and rigid methylene-bridged structure. Unlike faster-reacting alternatives (MDA, DMTDA), MOCA's sterically moderated amine reactivity enables thick-section casting of high-durometer rollers, wheels, and seals. It also serves as an essential IARC Group 1 positive control in genetic toxicology due to its unique N-hydroxy-MOCA DNA adduct profile. Buyers must verify REACH Annex XIV authorization status and implement engineering controls for occupational safety.

Molecular Formula C13H12Cl2N2
Molecular Weight 267.15 g/mol
CAS No. 101-14-4
Cat. No. B1676453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-chloroaniline)
CAS101-14-4
Synonyms3,3'-Dichloro-4,4'-Diaminodiphenylmethane
4,4'-Methylenebis(2-chloroaniline)
MBOCA
Methylene Bis(chloroaniline)
Methylenebis(chloroaniline)
Molecular FormulaC13H12Cl2N2
Molecular Weight267.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N
InChIInChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2
InChIKeyIBOFVQJTBBUKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77° F (NTP, 1992)
5.20e-05 M
Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons
Sol in dimethyl sulfoxide, dimethyl formamide
Solubl in dilulte acids, ether, alcohol
Soluble in carbon tetrachloride
Slightly soluble in water;  sol in oxygenated solvents
Solubility in water: none
Slight
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4,4′-Methylenebis(2-chloroaniline) (MOCA, CAS 101-14-4): Technical Baseline for Industrial Curing Agent Procurement


4,4′-Methylenebis(2-chloroaniline), commonly abbreviated as MOCA or MBOCA, is a synthetic aromatic diamine with the molecular formula C₁₃H₁₂Cl₂N₂ and a molecular weight of 267.15 g/mol [1]. This compound is primarily utilized as a curing agent and chain extender in the production of high-performance cast polyurethane elastomers and epoxy resins [1]. Its chemical structure, characterized by ortho-chloro substituents on the aniline rings flanking a central methylene bridge, directly influences its reactivity and the resultant polymer network architecture . The substance is a solid at ambient temperature, with a melting point range of approximately 101–107°C, and exhibits extremely low aqueous solubility (<0.1 g/100 mL at 25°C) .

Why Generic Substitution Fails: Regulatory Burden and Reactivity Constraints of 4,4′-Methylenebis(2-chloroaniline)


Direct substitution of 4,4′-Methylenebis(2-chloroaniline) (MOCA) with alternative aromatic diamines such as 4,4′-Methylenedianiline (MDA) or alkylthio-substituted curatives (e.g., Ethacure 300/DMTDA) is rarely a drop-in replacement due to fundamental divergences in reaction kinetics and final polymer architecture [1][2]. MOCA's ortho-chloro substituents exert both steric hindrance and a negative inductive effect on the amine groups, critically moderating the nucleophilic addition to isocyanates and thus extending pot life compared to the more aggressive MDA [3]. While alternatives like DMTDA offer liquid-handling advantages and lower chemical equivalents, they consistently yield polyurethane elastomers with measurably different modulus, hardness profiles, and thermal stability [2][4]. Furthermore, the procurement of MOCA necessitates navigating a stringent global regulatory framework—including IARC Group 1 carcinogenicity classification and EU REACH SVHC listing—which imposes specific occupational hygiene and engineering control obligations that simply do not apply to, for example, Ames-negative or non-classified aromatic diamines [5][6]. Consequently, generic substitution carries non-trivial risks of process re-validation failure, altered component performance, or unforeseen compliance liability.

Quantitative Differential Evidence Guide for 4,4′-Methylenebis(2-chloroaniline) (MOCA, CAS 101-14-4)


Carcinogenic Potency and Regulatory Stringency: IARC Group 1 Classification versus Unclassified or Non-Carcinogenic Analogs

MOCA is unequivocally classified as an IARC Group 1 carcinogen ('carcinogenic to humans'), a designation based on sufficient evidence in experimental animals and strong mechanistic evidence of a genotoxic mode of action [1][2]. This classification is reinforced by its listing as a Substance of Very High Concern (SVHC) under EU REACH and its coverage under the EU Carcinogens and Mutagens Directive (CMD) with a binding occupational exposure limit (OEL) of 0.01 mg/m³ [3]. In stark contrast, the structural analog and alternative curative 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) (M-CDEA/Lonzacure M-CDEA) is marketed explicitly as 'free of the many health and safety concerns associated with MBOCA,' with no IARC classification and no corresponding EU OEL designation [4][5]. This differential regulatory burden is a primary determinant in facility engineering controls, personal protective equipment (PPE) requirements, and total cost of ownership.

Toxicology Occupational Health Regulatory Compliance

Mitotic Induction and Chromosomal Aneuploidy: Quantitative Superiority of MOCA's Genotoxic Signature Over Other Aromatic Amines

In a comprehensive 2025 comparative analysis of aromatic amines including benzidine, ortho-toluidine, 2-chloroaniline, and 4,4′-methylenedianiline, MOCA induced the highest frequency of mitotic induction among the tested compounds across multiple mammalian cell lines [1]. Specifically, MOCA significantly increased the mitotic index in all examined cell lines (p < 0.0001) compared with other aromatic amines or S9-metabolized MOCA [1]. This mitotic dysregulation was mechanistically linked to cohesion defects and premature sister chromatid separation (p < 0.036), resulting in dose-dependent chromosome aneuploidies in rat lung and bladder cells following percutaneous exposure [1]. This aneugenic mechanism operates independently of hepatic N-acetyltransferase-mediated metabolic activation and provides a unified explanation for MOCA's cross-species carcinogenicity [2]. Such quantitative mitotic index elevation and direct chromosomal damage are not observed to this magnitude for alternative curatives like M-CDEA or MMEA (4,4′-methylene-bis-(2-ethyl-6-methylaniline)), which showed no genotoxicity at all in three standard short-term test systems [3].

Genetic Toxicology Carcinogenesis Mechanistic Biomarkers

Comparative Genotoxicity Across In Vitro Test Batteries: MOCA versus 4,4′-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

When evaluated in parallel using a standardized battery of three short-term genotoxicity assays, MOCA demonstrated moderate genotoxic activity in all three test systems: the Salmonella/microsome assay (Ames test), the Drosophila melanogaster wing spot test, and the 6-thioguanine resistance test in cultured fibroblasts [1][2]. In direct contrast, its structural analog MMEA (4,4′-methylene-bis-(2-ethyl-6-methylaniline)) showed no detectable genotoxicity at all in any of the three test systems [1][2]. This differential genotoxicity profile is not attributable to an absence of DNA binding capacity, as both MOCA and MMEA were shown to produce DNA adducts in rat liver at levels typically associated with moderately strong genotoxic carcinogens [1]. These findings indicate that the in vitro test battery accurately distinguishes between these two methylene-bis-aniline derivatives, with MOCA consistently exhibiting a positive genotoxic signal while MMEA remains negative across all platforms [2].

Genetic Toxicology Chemical Safety Assessment Comparative Mutagenesis

N-Hydroxy-MOCA Induced Mutagenesis: 6-Fold Increase in Mutant Frequency with Predominant A:T Base Pair Substitutions

The proximate carcinogenic metabolite of MOCA, N-hydroxy-MOCA (N-OH-MOCA), was directly evaluated for its mutagenic potential at the HPRT locus in AHH-1 human lymphoblastoid cells [1]. Exposure to N-OH-MOCA induced a 6-fold increase in mutant frequency relative to control conditions [1]. Sequence analysis of the induced mutations revealed a predominant pattern of base pair substitutions at A:T base pairs, a signature consistent with the known DNA adduct profile of MOCA, which involves preferential covalent binding to adenine residues [1][2]. In the same experimental system, equimolar exposure to 2-phenyl-1,4-benzoquinone (PBQ) did not result in any increased mutant frequency, despite PBQ exhibiting significantly greater cytotoxicity [1]. The specific induction of A:T-targeted mutations by N-OH-MOCA provides a quantifiable and mechanistically defined genotoxic endpoint that distinguishes MOCA from non-mutagenic or differently mutagenic structural alternatives.

Mutagenesis DNA Damage Human Lymphoblastoid Cells

Pot Life and Reactivity Control: Ortho-Chloro Substitution Extends Processing Window versus MDA and DETDA

The ortho-chloro substituents on the aniline rings of MOCA exert a dual effect on reactivity: steric hindrance that physically impedes nucleophilic attack on the isocyanate group, and a negative inductive effect that reduces electron density on the amine nitrogen atoms [1]. This combination substantially slows the rate of the amine-isocyanate addition reaction compared to unsubstituted or less hindered analogs . In typical casting formulations using a TDI-based prepolymer with approximately 4.2–4.3% free NCO content, MOCA provides a pot life of approximately 8–10 minutes [2]. In contrast, 4,4′-Methylenedianiline (MDA), which lacks the ortho-chloro substituents, reacts too rapidly for many commercial casting applications, as documented in patent literature describing the need for slower alternatives to MDA [3]. This extended but predictable processing window enables the complete filling of complex mold geometries and facilitates adequate degassing prior to gelation, a critical process advantage for thick-section castings and intricate parts.

Polyurethane Processing Curing Kinetics Pot Life

Polyurethane Elastomer Mechanical Properties: MOCA-Cured Systems Demonstrate Superior Hardness and Modulus versus E-300 (DMTDA) and M-CDEA

When used as a chain extender for TDI-based polyurethane prepolymers, MOCA consistently yields elastomers with a distinct mechanical property profile compared to alternative diamine curatives [1][2]. In a systematic comparison evaluating TDI-100 based systems, the MOCA-cured elastomer exhibited the highest hardness and tensile strength among the formulations tested [1]. A separate comparative study of MOCA versus E-300 (dimethylthiotoluenediamine, DMTDA) as chain extenders for various polyester and polyether polyols demonstrated that MOCA-PU elastomers consistently displayed higher hardness and higher modulus values [2]. While M-CDEA (4,4′-methylenebis(3-chloro-2,6-diethylaniline)) provides improved high-temperature and dynamic properties compared to MOCA in certain formulations, it also produces elastomers with different hardness and elongation characteristics [3][4]. In one specific application for stern tube bearings, MOCA-type polyurethane resin was reported to have more excellent mechanical properties than non-MOCA type formulations, with the non-MOCA variant exhibiting a tensile strength of only 4.3 MPa and a Shore D hardness of 23 [5].

Polyurethane Elastomers Mechanical Properties Hardness

Targeted Research and Industrial Application Scenarios for 4,4′-Methylenebis(2-chloroaniline) (MOCA, CAS 101-14-4)


Occupational Biomonitoring and Molecular Epidemiology of Aromatic Amine Exposure

MOCA serves as a critical reference compound in occupational health research due to its well-characterized metabolic activation pathway and the availability of specific biomarkers of exposure and effect. The compound's metabolism via N-oxidation to N-hydroxy-MOCA and subsequent formation of N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol DNA adducts provide quantifiable endpoints for biomonitoring exposed worker populations [1]. The documented 6-fold increase in mutant frequency in human lymphoblastoid cells, characterized by a distinctive A:T base pair substitution signature, offers a specific marker of genotoxic damage that can be used to assess individual susceptibility and the effectiveness of exposure control measures [2]. Procurement of high-purity analytical-grade MOCA is essential for these research applications, as the compound's unique adduct profile and mutation signature cannot be recapitulated using other aromatic amine surrogates.

High-Performance Cast Polyurethane Elastomers for Load-Bearing and Abrasion-Resistant Components

MOCA remains the curative of choice for manufacturing cast polyurethane elastomers in applications where maximum hardness, tensile strength, and modulus are paramount. Comparative mechanical testing demonstrates that TDI-100/MOCA elastomers achieve the highest hardness and tensile strength among commonly used diamine chain extenders [3][4]. This performance advantage is directly attributable to MOCA's symmetrical, rigid molecular structure and the ortho-chloro substituents that promote strong hydrogen bonding within the hard segment domains . Typical industrial applications include high-durometer industrial rollers (e.g., printing rollers, steel mill rollers), heavy-duty caster wheels, hydraulic seals, and shock-absorbing components where the combination of high load-bearing capacity and abrasion resistance is critical [5]. The extended pot life of 8–10 minutes in standard TDI prepolymer systems facilitates the casting of large, thick-section parts that would be impractical with faster-reacting curatives [6].

Genetic Toxicology Reference Standard for Assay Validation and Mechanistic Studies

Given its consistent and moderate genotoxic response across a broad battery of short-term tests—including the Salmonella/microsome assay, Drosophila wing spot test, and mammalian cell mutation assays—MOCA is a valuable positive control and reference standard for genetic toxicology laboratories [7]. Its well-documented mechanism of action, involving metabolic activation by cytochrome P450 enzymes (specifically phenobarbital- and 3-methylcholanthrene-inducible isoforms) and subsequent DNA adduct formation, makes it an ideal model compound for studying structure-activity relationships in aromatic amine carcinogenesis [8]. Importantly, comparative studies have established that the predictive value of standard in vitro test batteries for detecting aromatic amine genotoxicity is not absolute; MOCA's positive response across multiple systems contrasts sharply with the negative results observed for closely related analogs such as MMEA, despite both compounds forming DNA adducts in vivo [7]. Procurement of certified reference-grade MOCA is thus essential for laboratories seeking to validate new genotoxicity assays or investigate the mechanistic basis of aromatic amine-induced mutagenesis.

Epoxy Resin Curing for High-Temperature and Chemical-Resistant Coatings and Composites

Beyond its primary application in polyurethanes, MOCA functions as an effective curing agent for epoxy resin systems, particularly in formulations requiring high glass transition temperatures (Tg) and robust chemical resistance [9]. The aromatic diamine structure, when reacted with standard bisphenol A diglycidyl ether (DGEBA) epoxy resins, yields highly crosslinked networks with superior thermal stability and solvent resistance compared to aliphatic amine-cured counterparts. While alternative curatives such as M-CDEA offer incrementally higher temperature resistance in specialized applications, MOCA provides an established, cost-effective solution for demanding epoxy applications including chemical process equipment linings, high-temperature adhesives, and protective coatings for metal substrates [9]. The solid physical form of MOCA (melting point 101–107°C) necessitates a pre-melting step prior to incorporation into epoxy formulations, a processing consideration that may influence the selection between MOCA and liquid amine alternatives depending on existing plant infrastructure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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